molecular formula C22H26N2O7S B11484442 Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate

Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate

Cat. No.: B11484442
M. Wt: 462.5 g/mol
InChI Key: LHYLMKQUYRDYEY-UHFFFAOYSA-N
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Description

ETHYL 2-(2-METHOXY-5-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFAMOYL}PHENOXY)ACETATE is a complex organic compound that features a combination of various functional groups, including an ester, ether, sulfonamide, and pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-METHOXY-5-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFAMOYL}PHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Moiety: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.

    Ether Formation: The phenoxy ether linkage is formed by reacting a phenol derivative with an appropriate alkylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-METHOXY-5-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFAMOYL}PHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The ester and sulfonamide groups can be reduced to their corresponding alcohols and amines, respectively.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

ETHYL 2-(2-METHOXY-5-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFAMOYL}PHENOXY)ACETATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-METHOXY-5-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFAMOYL}PHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity to these targets, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions. The overall effect is modulation of the target’s activity, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(2-METHOXY-5-{[4-(MORPHOLINE-1-CARBONYL)PHENYL]SULFAMOYL}PHENOXY)ACETATE: Similar structure but with a morpholine ring instead of pyrrolidine.

    ETHYL 2-(2-METHOXY-5-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]SULFAMOYL}PHENOXY)ACETATE: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

The uniqueness of ETHYL 2-(2-METHOXY-5-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]SULFAMOYL}PHENOXY)ACETATE lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the pyrrolidine ring, in particular, can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C22H26N2O7S

Molecular Weight

462.5 g/mol

IUPAC Name

ethyl 2-[2-methoxy-5-[[4-(pyrrolidine-1-carbonyl)phenyl]sulfamoyl]phenoxy]acetate

InChI

InChI=1S/C22H26N2O7S/c1-3-30-21(25)15-31-20-14-18(10-11-19(20)29-2)32(27,28)23-17-8-6-16(7-9-17)22(26)24-12-4-5-13-24/h6-11,14,23H,3-5,12-13,15H2,1-2H3

InChI Key

LHYLMKQUYRDYEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)OC

Origin of Product

United States

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